molecular formula C14H22N2O3S B2623254 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(3-methoxyphenyl)urea CAS No. 1396757-62-2

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2623254
CAS No.: 1396757-62-2
M. Wt: 298.4
InChI Key: OESKJJRYEJDBKS-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(3-methoxyphenyl)urea is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(3-methoxyphenyl)urea typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-2-methylbutanoic acid and 3-methoxyaniline.

    Formation of Intermediate Compounds: The starting materials undergo a series of reactions, including esterification, reduction, and substitution, to form intermediate compounds.

    Final Coupling Reaction: The intermediate compounds are then coupled under specific conditions, such as the presence of a coupling agent like carbodiimide, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.

    Purification Processes: Employing purification processes like crystallization, distillation, or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(3-methoxyphenyl)urea has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a tool for studying biological pathways.

    Medicine: Research may explore its potential as a therapeutic agent or a drug candidate.

    Industry: It could be utilized in the development of new materials or as an intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, affecting their activity.

    Pathways Involved: It could influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(3-chlorophenyl)urea: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

    1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(3-nitrophenyl)urea: Contains a nitrophenyl group instead of a methoxyphenyl group.

Uniqueness

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(3-methoxyphenyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-14(18,7-8-20-3)10-15-13(17)16-11-5-4-6-12(9-11)19-2/h4-6,9,18H,7-8,10H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESKJJRYEJDBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)NC1=CC(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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